[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate
CAS No.: 89000-32-8
Cat. No.: VC0023598
Molecular Formula: C₄₅H₇₆N₂O₁₅
Molecular Weight: 885.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89000-32-8 |
|---|---|
| Molecular Formula | C₄₅H₇₆N₂O₁₅ |
| Molecular Weight | 885.09 |
| IUPAC Name | [5-methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
| Standard InChI | InChI=1S/C30H48O9/c1-21-14-10-8-6-5-7-9-11-15-25(30(33-4)26(37-23(3)31)20-27(32)35-21)39-29-18-17-24(22(2)36-29)38-28-16-12-13-19-34-28/h5-6,8,10,21-22,24-26,28-30H,7,9,11-20H2,1-4H3 |
| SMILES | CC1CC=CC=CCCCCC(C(C(CC(=O)O1)OC(=O)C)OC)OC2CCC(C(O2)C)OC3CCCCO3 |
Introduction
Structural Properties and Identification
Chemical Identity and Nomenclature
[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate belongs to the class of complex macrolide compounds. This compound is also known as acetylspiramycin in scientific literature and pharmaceutical contexts . The International Union of Pure and Applied Chemistry (IUPAC) systematic name fully characterizes its complex structural arrangement, highlighting its multiple functional groups and stereochemical configuration.
Physical and Chemical Properties
The compound possesses distinctive physicochemical properties that influence its behavior in biological systems and chemical reactions. Table 1 summarizes these key properties:
Table 1: Physicochemical Properties of [5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] Acetate
The compound features multiple chiral centers, which contribute to its complex three-dimensional structure and stereochemical properties. These stereogenic centers play crucial roles in the compound's biological activity and specificity.
Structural Features and Molecular Architecture
The molecular structure of [5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate features a complex arrangement involving multiple rings and functional groups. The compound contains a 16-membered macrolide ring (1-oxacyclohexadeca) with diene functionality (positions 11,13) and several functional groups including methoxy, oxan, and acetate moieties.
The presence of multiple chiral centers suggests potential stereoisomerism, which significantly impacts its biological activity and chemical reactivity. The stereochemical configuration at positions 4R, 5S, 6S, 7R, 9R, 10R, 11E, 13E, and 16R is essential for its proper biological function and pharmaceutical applications .
Key Structural Elements
The compound contains several distinctive structural elements:
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A 16-membered macrolide ring system forming the core structure
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A diene functionality at positions 11 and 13 with E configuration
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An acetate group attached to the macrolide ring
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Multiple oxan (tetrahydropyran) rings connected through glycosidic linkages
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Methoxy groups at specific positions providing additional functionality
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Dimethylamino groups that contribute to its basicity and solubility properties
Synthesis and Production Methods
Synthetic Pathways
The synthesis of [5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate involves multiple synthetic pathways. Traditional organic synthesis utilizes strategies such as condensation reactions, etherification, and esterification. The complexity of the molecule necessitates a multi-step synthesis approach with careful consideration of stereochemical control.
Recent advancements in computational chemistry have facilitated the design of synthetic pathways through machine learning algorithms and software tools like Chematica and ARChem Route Designer, which can predict viable synthetic routes based on large databases of chemical reactions.
Industrial Production Considerations
Industrial production of this compound requires sophisticated techniques to ensure stereochemical purity and structural integrity. Pharmaceutical-grade production typically involves:
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Controlled fermentation processes to obtain core structures
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Semi-synthetic modifications to introduce specific functional groups
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Purification through chromatographic techniques
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Quality control procedures to ensure structural consistency and purity
Chemical Reactivity and Mechanisms
This compound can participate in various chemical reactions typical for esters and polycyclic compounds. Key reaction types include:
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Hydrolysis of the acetate group under acidic or basic conditions
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Nucleophilic substitution at electrophilic centers
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Addition reactions at the diene functionality
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Oxidation-reduction reactions involving the functional groups
Understanding these reactions requires familiarity with reaction mechanisms, such as nucleophilic attack on electrophilic centers within the molecule. Computational tools can model these reactions to predict outcomes and optimize conditions.
Biological Activity and Pharmacological Properties
As a complex macrolide compound related to acetylspiramycin, [5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate likely possesses significant biological activities. Macrolides are known for their antimicrobial properties, particularly against gram-positive bacteria and certain gram-negative bacteria.
The stereochemistry of the compound plays a crucial role in its biological activity, as the three-dimensional arrangement of functional groups determines its ability to interact with biological targets such as ribosomes. The presence of dimethylamino groups and multiple hydroxyl functionalities contributes to its solubility profile and ability to penetrate biological membranes.
Analytical Methods and Characterization
Various analytical techniques are employed for the characterization and quality control of [5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
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Infrared (IR) spectroscopy for functional group identification
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X-ray crystallography for three-dimensional structural determination
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Circular Dichroism (CD) for stereochemical analysis
These techniques provide complementary information about the compound's structure, purity, and stereochemical configuration.
Applications and Research Directions
Pharmaceutical Applications
As a complex macrolide compound, [5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate holds potential in pharmaceutical applications, particularly as an antimicrobial agent. Macrolides are widely used in the treatment of respiratory infections, skin infections, and other bacterial diseases.
The compound's structural complexity and multiple functional groups provide opportunities for structure-activity relationship studies and the development of derivatives with enhanced properties.
Research and Development
Current research directions involving this compound and related structures include:
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Synthesis of structural analogs with improved pharmacological properties
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Investigation of novel biological activities beyond antimicrobial effects
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Development of more efficient synthetic routes
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Exploration of drug delivery systems to enhance bioavailability
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Computational studies to predict interactions with biological targets
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